molecular formula C23H21FO3 B607721 TUG 891

TUG 891

Cat. No.: B607721
M. Wt: 364.4 g/mol
InChI Key: LPGBXHWIQNZEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: TUG-891, chemically known as 3-(4-((4-fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)methoxy)phenyl)propanoic acid, is synthesized through a multi-step process. The synthesis involves the following key steps:

Industrial Production Methods: Industrial production of TUG-891 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: TUG-891 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

TUG-891 has a wide range of scientific research applications:

Mechanism of Action

TUG-891 exerts its effects by selectively activating free fatty acid receptor 4. This activation leads to the stimulation of various intracellular signaling pathways, including:

Comparison with Similar Compounds

TUG-891 is compared with other similar compounds, such as:

Uniqueness: TUG-891 is unique due to its high selectivity and potency for free fatty acid receptor 4, making it a valuable tool for studying the receptor’s function and potential therapeutic applications .

Biological Activity

TUG-891 is a potent and selective agonist of the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFA4). This compound has garnered attention for its potential therapeutic applications in metabolic disorders, including obesity and type 2 diabetes. Its biological activity encompasses various mechanisms, including modulation of cell signaling pathways, effects on macrophage function, and enhancement of metabolic processes in adipose tissue.

  • Chemical Name : 4-[(4-Fluoro-4'-methyl[1,1'-biphenyl]-2-yl)methoxy]-benzenepropanoic acid
  • Molecular Formula : C23H21F O3
  • Purity : ≥99%
  • pEC50 Values :
    • Human GPR120: 7.36
    • Mouse GPR120: 7.77
  • Selectivity : TUG-891 shows limited activity at FFA1 (pEC50 = 4.19) and no activity at FFA2 or FFA3 .

GPR120 Activation and Signaling

TUG-891 activates GPR120, leading to several intracellular responses:

  • Calcium Mobilization : Activation results in increased intracellular calcium concentrations ([Ca²⁺]i), mediated through Gq protein and phospholipase C pathways. This process is crucial for various cellular functions, including motility and phagocytosis in macrophages .
  • Receptor Internalization : Upon activation, GPR120 undergoes rapid phosphorylation and internalization, which can lead to desensitization of the receptor's signaling response. However, removal of TUG-891 allows for receptor recycling and resensitization .

Effects on Macrophage Function

Studies have shown that TUG-891 inhibits the motility and phagocytic activity of mouse alveolar macrophages:

  • Inhibition of Motility : TUG-891 significantly restrains the movement of macrophages in vitro.
  • Reduced Phagocytosis : The compound also inhibits the phagocytosis of fluorescent microspheres by macrophages, indicating a potential anti-inflammatory role .

Metabolic Effects

TUG-891's activation of GPR120 has been linked to metabolic benefits:

  • Fat Oxidation : In vivo studies demonstrated that TUG-891 acutely increases fat oxidation and reduces body weight and fat mass in C57Bl/6J mice. This effect is associated with enhanced nutrient uptake by brown adipose tissue (BAT) and increased energy expenditure .
  • Glucose Regulation : The compound stimulates glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells, enhances glucose uptake in adipocytes, and inhibits pro-inflammatory cytokine release from macrophages. These actions suggest a promising role for TUG-891 in managing type 2 diabetes .

Research Findings Summary

StudyFindings
Su et al. (2020)TUG-891 inhibits macrophage motility and phagocytosis via Gq protein/PLC-mediated Ca²⁺ release .
Shimpukade et al. (2012)Demonstrated potent agonistic activity at human FFA4; induced GLP-1 secretion and glucose uptake .
Hirasawa et al. (2018)Showed that TUG-891 promotes fat oxidation and reduces body weight in mice; stimulates BAT activity .

Case Studies

  • Macrophage Study :
    • Objective : To investigate the effects of TUG-891 on mouse alveolar macrophages.
    • Methodology : Cells were treated with TUG-891, measuring changes in motility and phagocytosis.
    • Results : Significant inhibition of both motility and phagocytosis was observed, indicating a potential anti-inflammatory mechanism.
  • Metabolic Study in Mice :
    • Objective : To assess the impact of TUG-891 on metabolic health.
    • Methodology : C57Bl/6J mice were administered TUG-891 to evaluate changes in body weight, fat mass, and metabolic parameters.
    • Results : Mice showed reduced body weight and fat mass along with increased fat oxidation rates.

Properties

IUPAC Name

3-[4-[[5-fluoro-2-(4-methylphenyl)phenyl]methoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FO3/c1-16-2-7-18(8-3-16)22-12-9-20(24)14-19(22)15-27-21-10-4-17(5-11-21)6-13-23(25)26/h2-5,7-12,14H,6,13,15H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGBXHWIQNZEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)COC3=CC=C(C=C3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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